2-Methylhex-3-enal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

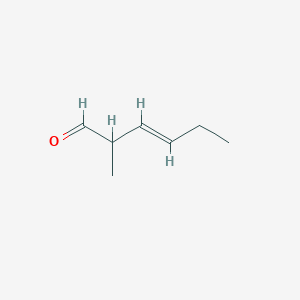

2-Methylhex-3-enal is an organic compound with the molecular formula C₇H₁₂O It is an aldehyde with a double bond located at the third carbon atom and a methyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhex-3-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2-methylbutanal with acetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the enolate intermediate. The reaction proceeds as follows:

- Formation of the enolate intermediate from 2-methylbutanal.

- Nucleophilic addition of the enolate to acetaldehyde.

- Dehydration of the aldol product to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts such as solid bases or metal oxides may be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methylhex-3-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol, 2-methylhex-3-enol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Addition: Halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl)

Major Products Formed

Oxidation: 2-Methylhex-3-enoic acid

Reduction: 2-Methylhex-3-enol

Addition: this compound derivatives with halogen or hydrogen halide addition

Scientific Research Applications

2-Methylhex-3-enal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

Industry: this compound is used in the fragrance and flavor industry due to its pleasant aroma and flavor profile.

Mechanism of Action

The mechanism of action of 2-methylhex-3-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond in the molecule allows for additional interactions with electrophiles, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

2-Methylhex-2-enal: Similar structure but with the double bond at the second carbon atom.

3-Methylhex-3-enal: Similar structure but with the methyl group at the third carbon atom.

2-Methylpent-3-enal: Similar structure but with a shorter carbon chain.

Uniqueness

2-Methylhex-3-enal is unique due to its specific arrangement of the double bond and the methyl group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and the fragrance industry.

Biological Activity

Introduction

2-Methylhex-3-enal (CAS Number: 154779-71-2) is an organic compound with the molecular formula C7H12O. It is a member of the aldehyde family and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on the biological activity of this compound, focusing on its chemical properties, toxicity, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H12O |

| Molecular Weight | 112.17 g/mol |

| LogP | 1.79 |

| Density | Not Available |

| Boiling Point | Not Available |

This compound is characterized by a double bond between the second and third carbon atoms, which contributes to its reactivity and biological properties.

Toxicity Studies

- Genotoxicity : A series of studies have evaluated the genotoxic potential of this compound. In vitro tests, including the Ames test, indicated that it does not induce mutations in bacterial cells at concentrations up to 5000 μg/plate . Additionally, micronucleus tests conducted on human peripheral blood lymphocytes showed no significant clastogenic activity under various conditions .

- Repeated Dose Toxicity : Limited data are available regarding repeated dose toxicity; however, read-across studies from similar compounds suggest a high NOAEL (No Observed Adverse Effect Level). For instance, studies on related aldehydes indicated no significant adverse effects at doses up to 4000 ppm in rodent models .

Pharmacological Potential

Research indicates that this compound may possess various pharmacological properties:

Case Studies

- Study on Antineoplastic Agents : A comparative analysis of alkylating agents revealed that certain aldehydes could exhibit antitumor properties through mechanisms involving DNA interaction and cellular apoptosis . Although specific data on this compound were not highlighted, its structural similarity to known antineoplastic agents warrants further investigation.

- Citrus Oil Studies : Essential oils containing similar aldehydes have been studied for their biological activities. For example, D-Limonene and other components have shown significant antioxidant and antimitotic properties, suggesting that compounds like this compound may contribute similarly when present in plant extracts .

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

(E)-2-methylhex-3-enal |

InChI |

InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h4-7H,3H2,1-2H3/b5-4+ |

InChI Key |

XIPAVEJROWUIHG-SNAWJCMRSA-N |

Isomeric SMILES |

CC/C=C/C(C)C=O |

Canonical SMILES |

CCC=CC(C)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.